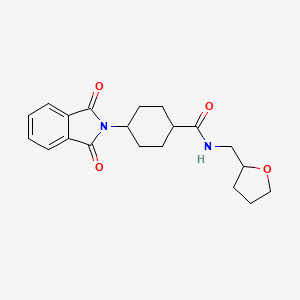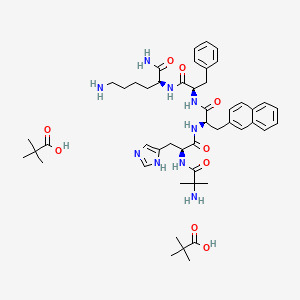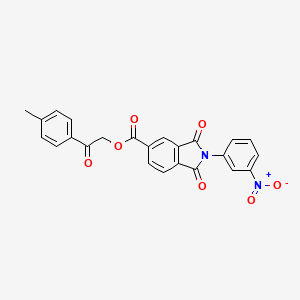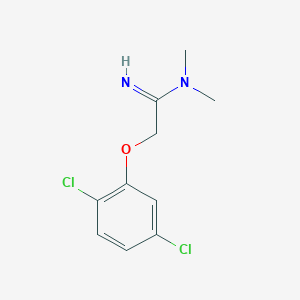
3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O5. This compound is known for its unique chemical structure, which includes both chloro and nitro functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the condensation of 3,5-dichloro-2-hydroxybenzoic acid with 2-methoxy-4-nitroaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-2-hydroxybenzamide
- 2-hydroxy-3,5-dichlorobenzaldehyde
- 3,5-dichloro-2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide
Uniqueness
3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application .
Properties
Molecular Formula |
C14H10Cl2N2O5 |
|---|---|
Molecular Weight |
357.1 g/mol |
IUPAC Name |
3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H10Cl2N2O5/c1-23-12-6-8(18(21)22)2-3-11(12)17-14(20)9-4-7(15)5-10(16)13(9)19/h2-6,19H,1H3,(H,17,20) |
InChI Key |
NAPHQZBWPMAZAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-3-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466182.png)

![3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12466196.png)


![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)


![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)


